

ABX196 dosage and administration guidelines for preclinical research

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Application Notes and Protocols for ABX196 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABX196 is a synthetic glycolipid analog of α -galactosylceramide (α -GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] By activating iNKT cells, **ABX196** stimulates the secretion of a cascade of cytokines, leading to the activation of various downstream immune cells and enhancing the anti-tumor immune response.[2][3] These application notes provide detailed dosage and administration guidelines for **ABX196** in preclinical mouse models of melanoma and hepatocellular carcinoma, both as a monotherapy and in combination with immune checkpoint inhibitors.

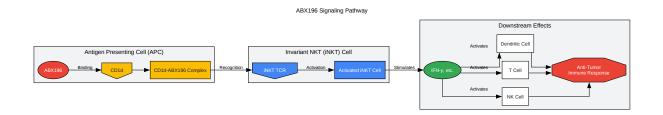
Product Information



Characteristic	Description
Product Name	ABX196
Synonyms	iNKT cell agonist ABX196
Chemical Class	Synthetic Glycolipid
Formulation	Liposomal suspension[4]
Storage	Store at 2-8°C. Do not freeze.

Mechanism of Action

ABX196 is a synthetic glycolipid that is presented by CD1d molecules on the surface of antigen-presenting cells (APCs). This complex is recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes. This interaction leads to the rapid activation of iNKT cells, which then release large quantities of proinflammatory cytokines, including interferon-gamma (IFN-γ). This cytokine cascade subsequently activates other immune cells such as natural killer (NK) cells, T cells, and dendritic cells (DCs), leading to a broad anti-tumor immune response.



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ABX196 Mechanism of Action



Preclinical Dosage and Administration

Table 1: ABX196 Monotherapy in Murine Cancer Models			
Parameter	B16F10 Melanoma Model	Orthotopic Hepa 1-6 Hepatocarcinoma Model	

Parameter	B16F10 Melanoma Model	Hepatocarcinoma Model
Mouse Strain	C57BL/6	C57BL/6
ABX196 Dose	100 ng per animal	100 ng per animal
Administration Route	Intravenous (i.v.) via tail vein	Intravenous (i.v.) via tail vein
Vehicle	100 μL sterile solution (e.g., PBS)	100 μL sterile solution (e.g., PBS)
Dosing Schedule	Single dose on day 10 post- tumor implantation	Single dose on day 5 post- tumor implantation

Table 2: ABX196 Combination Therapy in Murine B16F10

Melanoma Model

Parameter	Experimental Arm
Mouse Strain	C57BL/6
ABX196 Dose	100 ng per animal
ABX196 Administration	Single i.v. dose on day 10
Combination Agent	Anti-PD-1 Antibody
Combination Agent Dose	100 μg per animal
Combination Agent Administration	Intraperitoneal (i.p.) on days 6, 9, 12, 15, and 18
Vehicle	ABX196: 100 μL sterile solution (e.g., PBS)Anti-PD-1: 100 μL sterile solution (e.g., PBS)

Experimental Protocols



Protocol 1: Evaluation of ABX196 in a Syngeneic B16F10 Melanoma Mouse Model

This protocol describes the evaluation of **ABX196** as a monotherapy and in combination with an anti-PD-1 antibody in a subcutaneous B16F10 melanoma model.[1]

Materials:

- B16F10 melanoma cells
- 8-week-old female C57BL/6 mice
- ABX196 (liposomal formulation)
- Anti-PD-1 antibody
- Sterile PBS
- Cell culture medium
- · Syringes and needles for injection
- · Calipers for tumor measurement

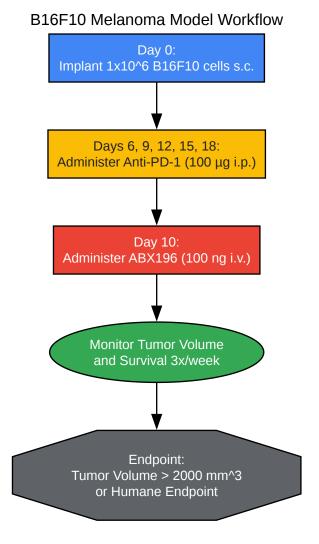
Procedure:

- Cell Culture: Culture B16F10 cells in appropriate medium until they reach the desired confluence.
- Tumor Implantation: On day 0, implant 1 x 106 B16F10 cells suspended in 100 μ L of sterile PBS subcutaneously into the right flank of each mouse.[1]
- Animal Randomization: Once tumors are established, randomize mice into treatment groups (n=14 per group):
 - \circ Group 1: Vehicle control (100 μL PBS i.v. on day 10 and 100 μL PBS i.p. on days 6, 9, 12, 15, 18)



- Group 2: ABX196 monotherapy (100 ng ABX196 in 100 μL PBS i.v. on day 10)
- \circ Group 3: Anti-PD-1 monotherapy (100 µg anti-PD-1 in 100 µL PBS i.p. on days 6, 9, 12, 15, 18)
- Group 4: Combination therapy (100 μg anti-PD-1 i.p. on days 6, 9, 12, 15, 18 and 100 ng
 ABX196 i.v. on day 10)[1]
- Treatment Administration: Administer treatments according to the schedule outlined above.
- Monitoring: Measure tumor volume and body weight three times per week. Tumor volume can be calculated using the formula: (width2 x length) / 2.
- Endpoint: Euthanize mice when tumor volume exceeds 2,000 mm3 or if other humane endpoints are reached.[1] Survival should be monitored and recorded.
- Immunophenotyping (Optional): At a predetermined time point (e.g., day 14), a subset of
 mice can be euthanized to collect tumors, spleens, and tumor-draining lymph nodes for flow
 cytometric analysis of immune cell populations (e.g., CD8+, FoxP3+ T cells).[1]





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B16F10 Experimental Workflow

Protocol 2: Evaluation of ABX196 in an Orthotopic Hepa 1-6 Hepatocarcinoma Mouse Model

This protocol outlines the use of **ABX196** in an orthotopic model of hepatocellular carcinoma. [1]

Materials:

- Hepa 1-6 hepatocarcinoma cells
- 8-week-old female C57BL/6 mice

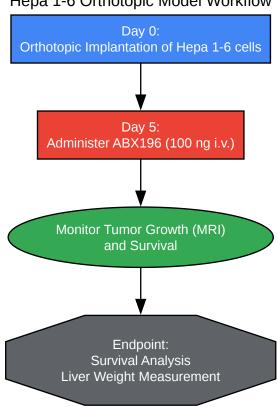


- ABX196 (liposomal formulation)
- Sterile PBS
- Surgical instruments for orthotopic implantation
- Imaging equipment (e.g., MRI) for tumor monitoring

Procedure:

- Cell Culture: Maintain Hepa 1-6 cells in appropriate culture conditions.
- Orthotopic Tumor Implantation: On day 0, surgically implant Hepa 1-6 cells into the liver of C57BL/6 mice. The exact number of cells and surgical procedure should be optimized for consistency.
- Animal Randomization: Divide mice into treatment groups:
 - Group 1: Vehicle control (100 μL PBS i.v. on day 5)
 - Group 2: ABX196 monotherapy (100 ng ABX196 in 100 μL PBS i.v. on day 5)[1]
 - Additional groups for combination with other agents (e.g., sorafenib, anti-PD-1) can be included.[1]
- Treatment Administration: Administer ABX196 or vehicle via the tail vein on day 5 postimplantation.[1]
- Monitoring: Monitor tumor growth using non-invasive imaging such as MRI. Also, monitor animal health and survival.
- Endpoint: The primary endpoint is typically survival. Liver weight at the end of the study can also be used as a measure of tumor burden.[1]
- Immunohistochemistry (Optional): At the study endpoint, liver tumors can be harvested and processed for immunohistochemical analysis of immune cell infiltration (e.g., CD4+, CD8+, F4/80+ cells).[1]





Hepa 1-6 Orthotopic Model Workflow

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Hepa 1-6 Experimental Workflow

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